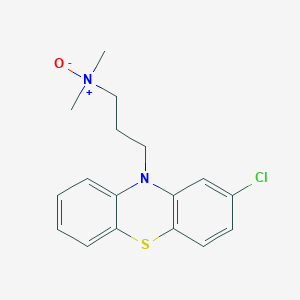

Chlorpromazine N-oxide

Descripción general

Descripción

Clorpromazina-N-óxido es un metabolito de la clorpromazina, un medicamento antipsicótico ampliamente utilizado que pertenece a la clase de las fenotiazinas. La clorpromazina-N-óxido se forma mediante la oxidación de la clorpromazina y conserva algunas de las propiedades farmacológicas de su compuesto padre. Es de interés en los estudios de farmacocinética y metabolismo de fármacos debido a su estructura química única y actividad biológica.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

Clorpromazina-N-óxido se puede sintetizar mediante la oxidación de la clorpromazina utilizando varios agentes oxidantes. Un método común implica el uso de peróxido de hidrógeno en presencia de un catalizador como el ácido acético. La reacción se lleva a cabo normalmente a temperatura ambiente, y el producto se purifica mediante recristalización o cromatografía .

Métodos de producción industrial

En entornos industriales, la producción de clorpromazina-N-óxido puede implicar procesos de oxidación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y los caudales, asegurando una calidad y un rendimiento constantes del producto. También se hace hincapié en el uso de agentes oxidantes y catalizadores respetuosos con el medio ambiente para minimizar los residuos y reducir el impacto ambiental .

Análisis De Reacciones Químicas

Oxidation with Hydrogen Peroxide and Catalysts

-

Reagents : Hydrogen peroxide (H₂O₂) + titanosilicate catalyst.

m-Chloroperoxybenzoic Acid (mCPBA) Oxidation

-

Reagents : mCPBA in chloroform.

-

Outcome : Stepwise oxidation produces N⁴′-oxide, N¹′,N⁴′-dioxide, and N¹′,N⁴′,S-trioxide derivatives .

Table 1: Synthetic Routes to CPZNO

Metabolic Pathways

CPZNO is a minor but significant metabolite in humans and rodents, with distinct pharmacokinetics:

In Vivo Metabolism in Rats

-

Reduction : CPZNO is reduced back to chlorpromazine (major pathway) .

-

Secondary Metabolites : Includes 7-hydroxychlorpromazine, chlorpromazine sulphoxide, and desmethyl derivatives .

-

Excretion : 52.1% fecal vs. 26.9% urinary excretion of radiolabeled CPZNO .

Human Pharmacokinetics

Table 2: Key Metabolites of CPZNO

Degradation and Stability

CPZNO undergoes degradation under varying conditions:

Photocatalytic Degradation

-

UV/Visible Light : In aqueous solutions with TiO₂ photocatalysts, CPZNO degrades via hydroxyl radical (- OH) pathways .

-

Products : Dechlorinated intermediates (m/z 301, 285) and hydroxylated derivatives (m/z 335, 351) .

Thermal Degradation in Aqueous Solutions

-

Sterilization Conditions : Prolonged heat exposure leads to sulfoxide and N-oxide derivatives, causing opalescence .

-

Mechanism : Competing oxidation pathways influenced by dissolved oxygen levels .

Table 3: Degradation Products Under Anaerobic vs. Aerobic Conditions

| Condition | Major Products | Proposed Mechanism |

|---|---|---|

| Aerobic | 7-OH-CPZ, CPZ sulphoxide | - OH-mediated hydroxylation |

| Anaerobic | Dechlorinated CPZ (m/z 285, 301) | Electron transfer, C-Cl bond cleavage |

Analytical Methods for Detection

-

Radioimmunoassay (RIA) : Specific antibodies detect CPZNO in plasma with minimal cross-reactivity to CPZ or sulfoxides .

-

LC-MS/MS : Identifies degradation products (e.g., nor-chlorpromazine) in sterilized drug formulations .

Structural and Reactivity Insights

Aplicaciones Científicas De Investigación

Pharmacological Role

Chlorpromazine N-oxide serves as a significant metabolite, influencing the pharmacological profile of chlorpromazine. Its presence in the body can affect the overall therapeutic efficacy and safety of chlorpromazine treatment. The compound interacts with various neurotransmitter systems, notably:

- Dopamine Receptors : this compound acts as an antagonist to dopamine receptors, which is essential for its antipsychotic effects. This action is particularly relevant in managing symptoms of schizophrenia.

- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its anxiolytic and antidepressive properties.

- Adrenergic Receptors : By blocking adrenergic receptors, this compound can influence cardiovascular responses and sedation, which are important in the context of preoperative anxiety management .

Metabolism and Excretion

The metabolism of this compound has been studied extensively. Research indicates that it undergoes significant biotransformation in both humans and animals, leading to various metabolites that can be detected in urine and feces. Key findings include:

- In rats, following administration, metabolites such as chlorpromazine and its hydroxylated forms were identified, indicating a complex metabolic pathway involving oxidation and demethylation .

- In humans, radioimmunoassay techniques have been employed to study the pharmacokinetics of this compound, revealing its absorption patterns and excretion rates .

Clinical Implications

The clinical implications of this compound are noteworthy:

- Therapeutic Monitoring : Given its role as a metabolite, monitoring levels of this compound may provide insights into patient responses to chlorpromazine therapy. Variations in metabolite levels could correlate with therapeutic outcomes or adverse effects.

- Side Effects Management : Understanding the action of this compound may help mitigate side effects associated with chlorpromazine treatment. For instance, its interactions with various receptors could explain some side effects like sedation or hypotension .

Case Studies and Research Findings

A review of pertinent literature reveals several case studies that highlight the significance of this compound:

Future Research Directions

Further research is warranted to explore:

- The specific mechanisms by which this compound influences neurotransmitter systems.

- Long-term effects of this metabolite on patient outcomes in various psychiatric conditions.

- Potential therapeutic applications beyond antipsychotic effects, such as in mood disorders or anxiety management.

Mecanismo De Acción

La clorpromazina-N-óxido ejerce sus efectos interactuando con varios objetivos moleculares, incluidos los receptores de dopamina, los receptores de serotonina y los receptores adrenérgicos. El compuesto actúa como un antagonista, bloqueando la acción de los neurotransmisores en estos receptores. Esto conduce a una reducción de los síntomas psicóticos y otros efectos terapéuticos. Las exactas vías moleculares implicadas en la acción de la clorpromazina-N-óxido aún están bajo investigación, pero se cree que implican la modulación de la liberación de neurotransmisores y la sensibilidad de los receptores .

Comparación Con Compuestos Similares

La clorpromazina-N-óxido es similar a otros derivados de la fenotiazina, como:

Clorpromazina: El compuesto principal, ampliamente utilizado como antipsicótico.

Prometazina: Otro derivado de la fenotiazina con propiedades antihistamínicas y antieméticas.

Tioridazina: Un antipsicótico de la fenotiazina con un mecanismo de acción similar.

Singularidad

La clorpromazina-N-óxido es única debido a su estado de oxidación específico y su papel como metabolito de la clorpromazina. Proporciona información sobre las vías metabólicas y la farmacocinética de la clorpromazina, lo que la convierte en una herramienta valiosa en los estudios de metabolismo de fármacos .

Actividad Biológica

Chlorpromazine N-oxide (CPZNO) is a metabolite of chlorpromazine, a well-known antipsychotic medication. Understanding the biological activity of CPZNO is crucial for assessing its pharmacological effects and potential therapeutic applications. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Chlorpromazine and Its Metabolites

Chlorpromazine is a phenothiazine antipsychotic primarily used to treat schizophrenia and other psychiatric disorders. It acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2 receptors, leading to its antipsychotic effects . During its metabolism, chlorpromazine is converted into several metabolites, including this compound, which is formed through the oxidation of the nitrogen atom in the side chain .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Like chlorpromazine, CPZNO is expected to be readily absorbed from the gastrointestinal tract.

- Bioavailability : The bioavailability may vary due to first-pass metabolism.

- Half-life : The half-life of CPZNO has not been extensively studied; however, chlorpromazine has a half-life of approximately 30 hours .

Case Study: Radioimmunoassay for this compound

A significant study developed antibodies specific to CPZNO using a hapten-bovine serum albumin conjugate. This allowed for the detection and quantification of CPZNO in biological samples. The study demonstrated that CPZNO could be reliably measured in plasma and urine samples, facilitating further research into its pharmacokinetics and biological effects .

Table 1: Summary of Biological Activities Associated with this compound

Implications for Therapeutic Use

The biological activity of this compound suggests that it may play a role in enhancing or modifying the therapeutic effects of chlorpromazine. Understanding its specific actions could lead to improved treatment strategies for psychiatric disorders.

Propiedades

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFWIIFGRXCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937295 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-76-0 | |

| Record name | Chlorpromazine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.